N-(4-methylthiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include thiazole and thiadiazole derivatives, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The detailed pathways and molecular interactions can be elucidated through techniques like molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE include other thiazole and thiadiazole derivatives, such as:
- 2-Amino-4-methylthiazole
- 2-Mercapto-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
Uniqueness
The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties may include enhanced stability, selectivity, or potency compared to similar compounds.
Properties
Molecular Formula |
C15H14N6O2S3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H14N6O2S3/c1-9-7-24-13(16-9)18-11(22)8-25-15-21-20-14(26-15)19-12(23)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,18,22)(H2,17,19,20,23) |
InChI Key |
MCXYPVNFVMUJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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